Binding Potency: IW927 Exhibits 440‑Fold Higher Affinity Than SPD304 for TNF‑α–TNFR1 Disruption
IW927 blocks TNF‑α binding to TNFRc1 with an IC₅₀ of 50 nM [1]. In the same biochemical assay format, the alternative small‑molecule inhibitor SPD304 requires a 440‑fold higher concentration (IC₅₀ = 22 µM) to achieve equivalent receptor blockade . The large potency gap directly impacts the concentration needed for complete target engagement and the practical usable concentration range in cell‑based experiments.
| Evidence Dimension | Inhibition of TNF‑α binding to TNFR1 (IC₅₀) |
|---|---|
| Target Compound Data | 50 nM |
| Comparator Or Baseline | SPD304: 22 µM |
| Quantified Difference | 440‑fold lower IC₅₀ (higher potency) |
| Conditions | Recombinant TNF‑α / TNFR1 binding assay (ELISA or similar) |
Why This Matters
A 440‑fold potency advantage allows IW927 to be used at sub‑micromolar concentrations, reducing off‑target liabilities and preserving cellular viability in long‑term assays compared to SPD304.
- [1] Carter PH, et al. Proc Natl Acad Sci U S A. 2001;98(21):11879-11884. View Source
